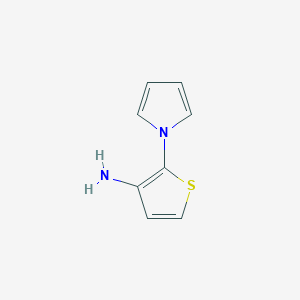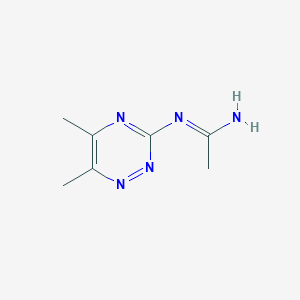
N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide: is a heterocyclic compound featuring a triazine ring substituted with dimethyl groups and an acetimidamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide typically involves the reaction of 5,6-dimethyl-1,2,4-triazine with acetimidamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in a solvent mixture like dioxane and water at elevated temperatures (70-80°C) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
化学反应分析
Types of Reactions: N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Cyclization Reactions: The acetimidamide moiety can participate in cyclization reactions, forming more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions include various substituted triazines, azides, and reduced triazine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new materials with unique electronic and optical properties .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Industry: Industrially, this compound is used in the production of high-energy materials and as a precursor for the synthesis of dyes and pigments .
作用机制
The mechanism of action of N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine ring can form stable complexes with metal ions, enhancing its biological activity. The acetimidamide moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall efficacy .
相似化合物的比较
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in peptide synthesis and as a coupling reagent .
4,6-Dimethoxy-1,3,5-triazine: Utilized in various organic transformations and as a building block for more complex molecules .
6,6′-Bis-(5,6-dialkyl-1,2,4-triazin-3-yl)-2,2′-bipyridines: Employed in coordination chemistry and as ligands for metal complexes .
Uniqueness: N-(5,6-Dimethyl-1,2,4-triazin-3-yl)acetimidamide stands out due to its unique combination of a triazine ring and an acetimidamide moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H11N5 |
|---|---|
分子量 |
165.20 g/mol |
IUPAC 名称 |
N'-(5,6-dimethyl-1,2,4-triazin-3-yl)ethanimidamide |
InChI |
InChI=1S/C7H11N5/c1-4-5(2)11-12-7(9-4)10-6(3)8/h1-3H3,(H2,8,9,10,12) |
InChI 键 |
BBWJGFXEYGQJKA-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(N=NC(=N1)/N=C(\C)/N)C |
规范 SMILES |
CC1=C(N=NC(=N1)N=C(C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


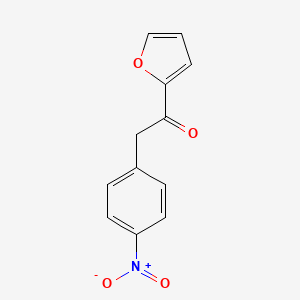
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
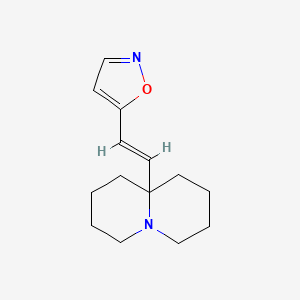
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
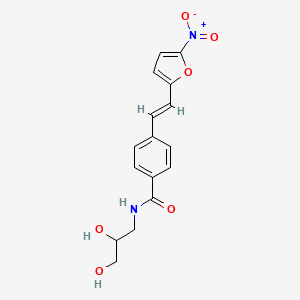
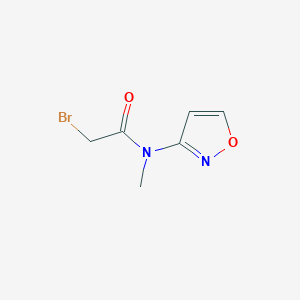
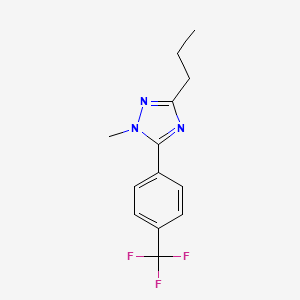
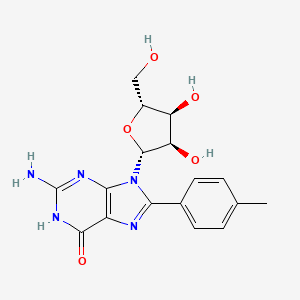
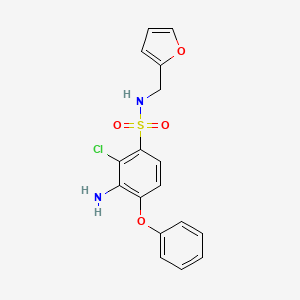
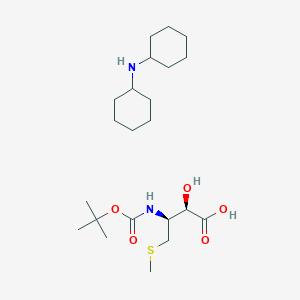
![8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B15211824.png)
![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)
